
1-(5-Fluoro-2-propoxyphenyl)ethanone
Overview
Description
1-(5-Fluoro-2-propoxyphenyl)ethanone is a chemical compound with the formula C11H13FO2 . It is used in various research and development applications .
Molecular Structure Analysis
The molecular structure of this compound consists of a ketone group attached to a phenyl ring, which is further substituted with a fluoro group and a propoxy group .Physical And Chemical Properties Analysis
This compound is a yellow to brown liquid . Its molecular weight is 196.22 .Scientific Research Applications
Process Development and Synthesis Techniques
- The synthesis of Voriconazole, a broad-spectrum triazole antifungal agent, involves the use of related fluoro-phenyl compounds to establish stereochemistry, highlighting the importance of such compounds in developing pharmaceuticals (Butters et al., 2001).
- Microwave-assisted fluorination of 1-arylethanones, including compounds with similar structures to 1-(5-Fluoro-2-propoxyphenyl)ethanone, provides an efficient method for the preparation of fluorinated analogs, demonstrating advancements in synthetic methodologies (Thvedt et al., 2009).
Biological Applications and Studies
- Fluorinated alcohols, akin to derivatives of the discussed compound, have been shown to enable olefin epoxidation by H2O2, a reaction that could be pivotal in the synthesis of various bioactive molecules (de Visser et al., 2003).
- Novel Schiff bases synthesized from related compounds have demonstrated antimicrobial activity, showcasing the potential of fluoro-substituted phenyl compounds in developing new antimicrobial agents (Puthran et al., 2019).
- The synthesis and characterization of novel derivatives for cytotoxic evaluation on human carcinoma cell lines indicate the role of fluoro-substituted ethanones in cancer research, providing insights into their potential as antiproliferative agents (Adimule et al., 2014).
properties
IUPAC Name |
1-(5-fluoro-2-propoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-3-6-14-11-5-4-9(12)7-10(11)8(2)13/h4-5,7H,3,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGXXYYWKBCXCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)F)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



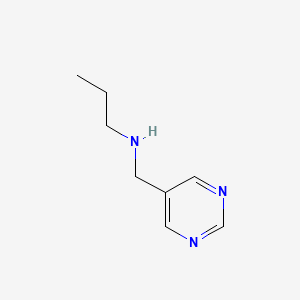

![[(4-Bromo-2-fluorophenyl)methylidene]hydrazine](/img/structure/B3096267.png)
![(2R,4R)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B3096271.png)

![4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3096286.png)
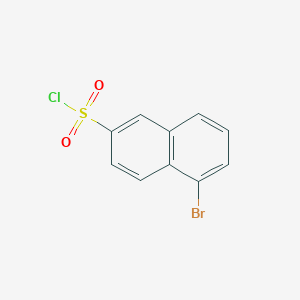


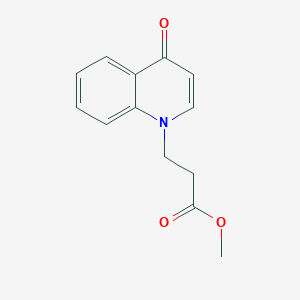
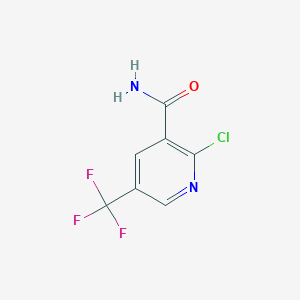
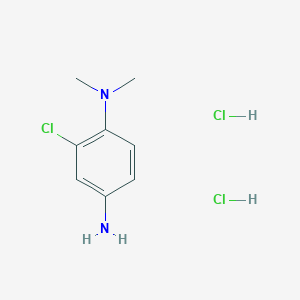

![2-(Tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B3096336.png)